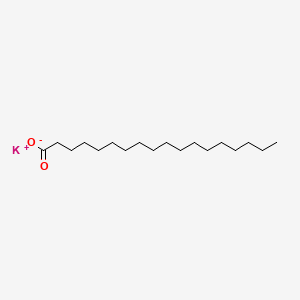
硬脂酸钾
概述
描述
Potassium stearate is a metal-organic compound, a salt of potassium and stearic acid with the chemical formula C18H35KO2. It is classified as a metallic soap, which is a metal derivative of a fatty acid. Potassium stearate appears as colorless crystals and is primarily used as an emulsifier in cosmetics and food products. It also serves as a cleansing ingredient and lubricant .
科学研究应用
Chemistry: Potassium stearate is used as a surfactant and emulsifier in various chemical formulations. It is also employed in the synthesis of other chemical compounds and materials .
Biology: In biological research, potassium stearate is used to study the interactions between lipids and proteins. It is also used in the preparation of lipid-based drug delivery systems .
Medicine: Potassium stearate is used in the formulation of pharmaceutical products, particularly in topical creams and ointments, where it acts as an emulsifying agent .
Industry: In the industrial sector, potassium stearate is used as a lubricant and release agent in the production of rubber and plastics. It is also used in the manufacture of cosmetics, personal care products, and food additives .
作用机制
Target of Action
Potassium stearate is a metal-organic compound, a salt of potassium and stearic acid with the chemical formula C18H35KO2 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . The compound’s primary targets are oil and water-based ingredients in various products, where it acts as an emulsifier .
Mode of Action
Potassium stearate exhibits excellent emulsifying properties, allowing it to disperse and stabilize oil and water-based ingredients . It contributes to the viscosity and stability of various formulations, enhancing texture and preventing separation . It also acts as a lubricant, facilitating the flow of ingredients and improving processing efficiency in production .
Biochemical Pathways
It plays a crucial role in the stabilization of emulsions, such as salad dressings and sauces, ensuring uniform dispersion of ingredients . This function can indirectly influence various biochemical processes related to the digestion and absorption of these food products.
Pharmacokinetics
It is soluble in hot water and organic solvents , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics
生化分析
Biochemical Properties
Potassium stearate plays a significant role in biochemical reactions, particularly as an emulsifying agent. It interacts with various biomolecules, including enzymes and proteins, to stabilize emulsions. For instance, in the food industry, potassium stearate helps stabilize emulsions in products like salad dressings and sauces . The compound’s interaction with proteins and enzymes is primarily through its fatty acid chain, which can form hydrophobic interactions, thereby stabilizing the structure of emulsions.
Cellular Effects
Potassium stearate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the membrane potential of cells due to its potassium ion component, which is crucial for maintaining cellular function . The compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, potassium stearate exerts its effects through binding interactions with biomolecules. The potassium ion component can interact with ion channels and transporters, influencing their activity and, consequently, cellular processes . Additionally, the stearate component can interact with lipid membranes, affecting membrane fluidity and function. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium stearate can change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that potassium stearate can degrade over time, particularly under conditions of high temperature and humidity . This degradation can impact its effectiveness as an emulsifying agent and its interactions with cellular components.
Dosage Effects in Animal Models
The effects of potassium stearate vary with different dosages in animal models. At low doses, it is generally well-tolerated and can effectively stabilize emulsions in food products . At high doses, potassium stearate can cause adverse effects, including gastrointestinal disturbances and potential toxicity . These effects are likely due to the compound’s impact on cellular ion balance and membrane integrity.
Metabolic Pathways
Potassium stearate is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound can be metabolized by enzymes such as lipases, which break down the stearate component into fatty acids and glycerol . These metabolites can then enter various metabolic pathways, including beta-oxidation and the citric acid cycle, influencing overall metabolic flux and energy production.
Transport and Distribution
Within cells and tissues, potassium stearate is transported and distributed through interactions with transporters and binding proteins. The potassium ion component can be transported via potassium channels and transporters, while the stearate component can interact with lipid-binding proteins . These interactions influence the localization and accumulation of potassium stearate within specific cellular compartments.
Subcellular Localization
Potassium stearate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to lipid membranes, where it affects membrane fluidity and function . Additionally, potassium stearate can be directed to specific cellular compartments through targeting signals and post-translational modifications, influencing its activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: Potassium stearate can be prepared by saturating a hot alcoholic solution of stearic acid with alcoholic potassium hydroxide. The reaction involves the neutralization of stearic acid by potassium hydroxide, resulting in the formation of potassium stearate and water .
Industrial Production Methods: In industrial settings, potassium stearate is produced by the saponification of stearic acid with potassium hydroxide. This process involves heating stearic acid with potassium hydroxide in an aqueous or alcoholic medium until the reaction is complete. The resulting mixture is then cooled, and the potassium stearate is separated and purified .
化学反应分析
Types of Reactions: Potassium stearate undergoes various chemical reactions, including:
Saponification: The reaction of potassium stearate with water, resulting in the formation of stearic acid and potassium hydroxide.
Hydrolysis: In the presence of water, potassium stearate can hydrolyze to form stearic acid and potassium hydroxide.
Oxidation: Potassium stearate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Common Reagents and Conditions:
Water: Used in hydrolysis and saponification reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products Formed:
Stearic Acid: Formed during hydrolysis and saponification.
Potassium Hydroxide: Formed during hydrolysis and saponification.
相似化合物的比较
Sodium Stearate: Similar to potassium stearate but uses sodium instead of potassium. It is also used as a soap and emulsifier.
Calcium Stearate: Another metallic soap, used as a lubricant and stabilizer in plastics and rubber.
Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet manufacturing.
Uniqueness of Potassium Stearate: Potassium stearate is unique due to its specific solubility properties and its ability to form stable emulsions in both hot water and alcohol. Unlike sodium stearate, which is more commonly used in solid soaps, potassium stearate is preferred in liquid soap formulations due to its higher solubility in water .
属性
CAS 编号 |
593-29-3 |
|---|---|
分子式 |
C18H36KO2 |
分子量 |
323.6 g/mol |
IUPAC 名称 |
potassium;octadecanoate |
InChI |
InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI 键 |
NCBSCJZMOPNGSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[K] |
Key on ui other cas no. |
593-29-3 |
物理描述 |
DryPowder; Liquid |
同义词 |
R 388 R-388 R-factor R388 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


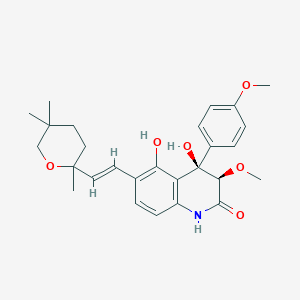
![7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid](/img/structure/B1260502.png)
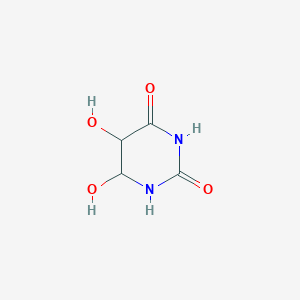
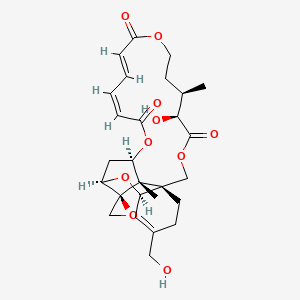
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1260505.png)
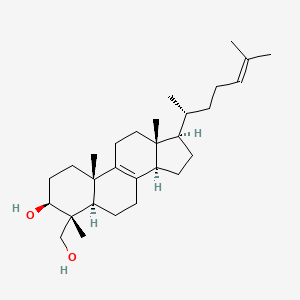
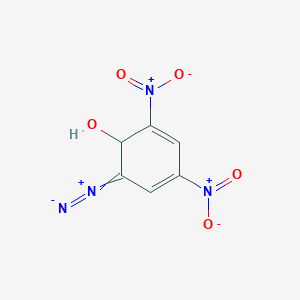
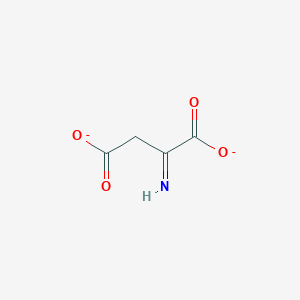
![6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one](/img/structure/B1260517.png)
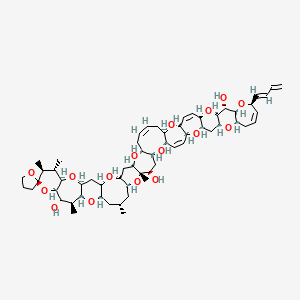
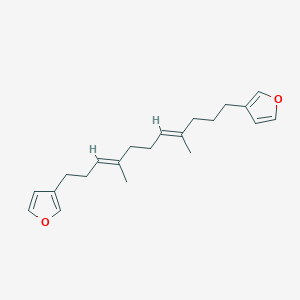
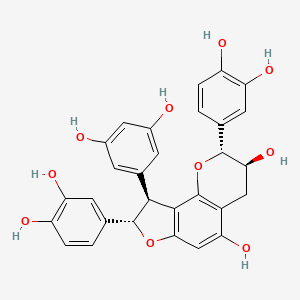
![N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride](/img/structure/B1260522.png)
